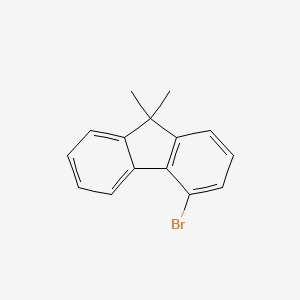

4-Bromo-9,9-dimethyl-9H-fluorene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-9,9-dimethylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Br/c1-15(2)11-7-4-3-6-10(11)14-12(15)8-5-9-13(14)16/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOUNESKHJIXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C3=CC=CC=C31)C(=CC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731214 | |

| Record name | 4-Bromo-9,9-dimethyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942615-32-9 | |

| Record name | 4-Bromo-9,9-dimethyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-9,9-dimethyl-9H-fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-Bromo-9,9-dimethyl-9H-fluorene: Synthesis, Characterization, and Application

This technical guide provides an in-depth exploration of 4-Bromo-9,9-dimethyl-9H-fluorene (CAS No. 942615-32-9), a pivotal building block in modern materials science and organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles and strategic considerations for its synthesis and use.

Part 1: The Strategic Importance of the 9,9-Dimethylfluorene Scaffold

The fluorene core is a rigid, planar, and highly conjugated aromatic system. These characteristics are foundational to its utility in advanced materials, particularly in the field of organic electronics.[1] However, the unsubstituted fluorene backbone has limitations, including poor solubility in common organic solvents and a tendency towards aggregation, which can quench fluorescence and impede charge transport.

The introduction of two methyl groups at the C9 position (the "spiro" position) is a critical design choice that directly addresses these limitations. This modification achieves two primary objectives:

-

Enhanced Solubility: The non-planar gem-dimethyl groups disrupt the planarity of the fluorene system, preventing the close packing and aggregation that plagues the parent molecule. This significantly improves solubility, making it far more tractable for solution-based processing and purification.

-

Improved Stability and Photophysics: The C9 position is the most acidic site on the fluorene ring. Alkylation prevents unwanted side reactions and the formation of fluorenone defects, which are detrimental to the performance of organic light-emitting diodes (OLEDs).[2] This leads to materials with greater thermal and chemical stability and more reliable photophysical properties.[3]

Part 2: The C4-Bromo Substituent: A Versatile Functional Handle

While the 9,9-dimethylfluorene core provides the essential scaffold, the bromine atom at the C4 position is the key to its versatility as a synthetic intermediate.[3] This bromine atom serves as a highly effective "functional handle," enabling chemists to introduce a wide array of molecular fragments through well-established cross-coupling reactions.

The most prominent of these is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] The C-Br bond is sufficiently reactive to undergo oxidative addition to a Palladium(0) catalyst, initiating a catalytic cycle that can form new carbon-carbon bonds with high efficiency and selectivity.[6] This allows for the precise construction of complex, conjugated molecules tailored for specific applications, from advanced OLED emitters to novel pharmaceutical candidates.[7][8]

Part 3: Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through the exhaustive methylation of the C9 position of 4-Bromo-9H-fluorene. The following protocol is a robust and validated method adapted from established procedures for analogous fluorene derivatives.[9]

Diagram of Synthetic Pathway

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. ocf.berkeley.edu [ocf.berkeley.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. 3-Bromo-9,9-dimethylfluorene synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-9,9-dimethyl-9H-fluorene

For Researchers, Scientists, and Materials Development Professionals

Introduction

4-Bromo-9,9-dimethyl-9H-fluorene is a halogenated derivative of fluorene, a class of polycyclic aromatic hydrocarbons that have garnered significant interest in the field of materials science. The rigid, planar structure of the fluorene core, combined with its high photoluminescence quantum yield and thermal stability, makes it an excellent building block for advanced organic electronic materials.[1][2] The introduction of a bromine atom at the 4-position and two methyl groups at the 9-position of the fluorene scaffold provides a versatile platform for further chemical modification, primarily for the synthesis of materials used in Organic Light-Emitting Diodes (OLEDs).[3][4]

The bromine atom serves as a reactive site for cross-coupling reactions, allowing for the construction of more complex, conjugated molecules with tailored optoelectronic properties.[1] The dimethyl groups at the C9 position enhance the solubility of the molecule in common organic solvents and prevent intermolecular aggregation (π-π stacking), which can otherwise quench fluorescence in the solid state.[5] This guide provides a comprehensive overview of the known and predicted physical properties of this compound, offering insights into its characterization and application in the development of next-generation organic electronic devices.

Molecular Structure and Identification

The structural integrity of a chemical compound is the foundation of its physical and chemical properties. The molecular structure of this compound is depicted below, illustrating the key functional groups and numbering of the fluorene core.

Caption: Molecular structure of this compound.

Fundamental Physical Properties

The fundamental physical properties of a compound are critical for its handling, purification, and processing. The table below summarizes the key physical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₃Br | [6][7] |

| Molecular Weight | 273.17 g/mol | [4][7] |

| CAS Number | 942615-32-9 | [3][6][7] |

| Appearance | White to almost white solid/powder | [7][8] |

| Melting Point | 55-57 °C | |

| Boiling Point | 352.9 ± 21.0 °C (Predicted) | [7][8] |

| Density | 1.346 ± 0.06 g/cm³ (Predicted) | [7][8] |

| Solubility | Soluble in organic solvents. | [5] |

Expert Insight: The relatively low melting point suggests that this compound can be processed using solution-based techniques, which is advantageous for the fabrication of large-area organic electronic devices. The predicted boiling point is high, indicating low volatility under standard conditions.

Spectroscopic Profile for Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The bromine atom will induce a downfield shift on the adjacent protons.

-

Aromatic Protons (approx. 7.0-7.8 ppm): The seven aromatic protons will appear as a series of multiplets. The proton at the 5-position, being ortho to the bromine, is expected to be the most deshielded.

-

Methyl Protons (approx. 1.5 ppm): The six protons of the two methyl groups at the C9 position are equivalent and will appear as a sharp singlet.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Aromatic Carbons (approx. 120-150 ppm): The spectrum will show multiple signals in the aromatic region. The carbon atom bonded to the bromine (C4) will be significantly shifted.

-

Quaternary Carbons (approx. 45-55 ppm): The C9 carbon atom will appear as a quaternary signal.

-

Methyl Carbons (approx. 25-30 ppm): The two equivalent methyl carbons will give a single signal in the aliphatic region.

Predicted Infrared (IR) Spectrum

The IR spectrum is useful for identifying functional groups. Key expected absorptions include:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Crystallography and Solid-State Packing

While the specific crystal structure of this compound is not publicly documented, the analysis of a closely related compound, 2,7-Dibromo-9,9-dimethyl-9H-fluorene, provides valuable insights into the likely solid-state arrangement. In the crystal structure of the dibromo analogue, the fluorene core is essentially planar. The molecules are observed to stack in a way that facilitates weak π-π interactions between adjacent fluorene units. This type of packing is crucial for charge transport in organic semiconductor films. The dimethyl substitution at the C9 position plays a critical role in modulating the intermolecular distances, preventing excessively close packing that could lead to undesirable excimer formation and a reduction in luminescence efficiency.[1]

Experimental Protocols: A Representative Synthesis

The synthesis of this compound typically involves the alkylation of a fluorene precursor followed by bromination, or vice versa. Below is a representative, generalized protocol based on common synthetic routes for similar fluorene derivatives.

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Alkylation: To a solution of 4-bromofluorene in a suitable solvent (e.g., DMSO or THF), add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).

-

Base Addition: Add a strong base, such as powdered potassium hydroxide (KOH), to the mixture to deprotonate the C9 position of the fluorene.

-

Methylation: Slowly add an excess of methyl iodide. The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure complete dialkylation.

-

Workup: After the reaction is complete (monitored by TLC), the mixture is poured into water and extracted with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel, followed by recrystallization to yield the pure this compound.

Causality in Experimental Choices:

-

Phase-Transfer Catalyst: The use of a phase-transfer catalyst is crucial for reactions involving a solid base (KOH) and an organic substrate, as it facilitates the transport of the hydroxide ion into the organic phase to enable deprotonation.

-

Excess Methyl Iodide: An excess of the alkylating agent is used to drive the reaction to completion and ensure that both acidic protons at the C9 position are replaced with methyl groups.

-

Purification Methods: Column chromatography is effective for separating the desired product from any unreacted starting material or mono-alkylated byproducts. Recrystallization is a final step to obtain a highly pure, crystalline solid suitable for device fabrication.

Applications in Organic Electronics

The primary application of this compound is as a versatile intermediate in the synthesis of advanced materials for OLEDs.[3][4] Its utility stems from the ability to use the bromo-functional group as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings).[1] This allows for the attachment of various aromatic or electron-donating/accepting groups to the fluorene core, enabling the fine-tuning of the material's electronic properties, such as its energy levels (HOMO/LUMO), emission color, and charge transport characteristics.[1][2]

Derivatives of this compound can be designed to function as:

-

Blue-Emitting Materials: The wide bandgap of the fluorene core makes it an excellent scaffold for developing efficient and stable blue emitters, which are critical for full-color displays and lighting applications.[2]

-

Host Materials: In phosphorescent OLEDs (PhOLEDs), materials derived from this compound can serve as a host matrix for phosphorescent guest emitters. The high triplet energy of the fluorene unit is essential for efficient energy transfer to the guest.

-

Charge-Transporting Materials: By incorporating appropriate electron-donating or electron-withdrawing moieties, the fluorene derivatives can be tailored to facilitate the transport of holes (hole-transport materials) or electrons (electron-transport materials) within the OLED device structure, leading to improved device efficiency and lifetime.[2]

Conclusion

This compound is a key building block in the ongoing development of high-performance organic electronic materials. Its well-defined physical properties, coupled with its synthetic versatility, provide a robust platform for the creation of novel compounds with tailored optoelectronic characteristics. While a complete, publicly available experimental dataset for all its physical properties is yet to be consolidated, this guide provides a thorough overview based on available data and expert scientific prediction. As the demand for more efficient and stable OLEDs continues to grow, the importance of well-characterized intermediates like this compound in both academic research and industrial development is set to increase.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Bromo-9,9-dimethylfluorene, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4-BroMo-9,9-diMethyl fluorene Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. researchgate.net [researchgate.net]

- 6. Combining Experiment & Theory in Organic Electronic Materials - Hutchison Group [hutchisonlab.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-Bromo-9,9-dimethyl-9H-fluorene

Introduction

4-Bromo-9,9-dimethyl-9H-fluorene is a halogenated aromatic hydrocarbon that serves as a key intermediate in the synthesis of advanced materials, particularly for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The solubility of this compound in various organic solvents is a critical parameter for its purification, processing, and application in these technologies. This guide provides a comprehensive overview of the solubility characteristics of this compound, including estimated quantitative data, a detailed experimental protocol for solubility determination, and essential safety information.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally governed by its molecular structure. This compound possesses a largely non-polar, rigid tricyclic aromatic core derived from fluorene. The introduction of a bromine atom at the 4-position and two methyl groups at the 9-position introduces specific steric and electronic effects that influence its interaction with solvents.

The general principle of "like dissolves like" is paramount in predicting the solubility of this compound. The large, non-polar surface area of the fluorene backbone dictates a preference for non-polar organic solvents. The bromine atom, while electronegative, contributes more to the overall molecular weight and van der Waals forces than to polarity. The two methyl groups at the 9-position enhance the lipophilicity of the molecule and can influence crystal packing, which in turn affects the energy required to dissolve the solid.

Caption: Molecular structure of this compound with key features influencing solubility.

Quantitative Solubility Data

The following table provides quantitative solubility data for fluorene and an estimated solubility for this compound. The estimations are based on the principle that the structural modifications will likely decrease solubility in more polar solvents like ethanol and slightly increase it in non-polar aromatic solvents due to favorable π-π stacking interactions.

| Solvent | Chemical Formula | Solubility of Fluorene ( g/100g of solvent at 20°C)[1] | Estimated Solubility of this compound |

| Toluene | C₇H₈ | ~19.7 (in xylene) | High |

| Chloroform | CHCl₃ | High | High |

| Tetrahydrofuran (THF) | C₄H₈O | High | High |

| Acetone | C₃H₆O | Moderate | Moderate |

| Ethanol | C₂H₅OH | 2.3 | Low to Moderate |

| Water | H₂O | Insoluble | Insoluble |

Experimental Protocol: Determination of Solubility by the Equilibrium Method

This protocol is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105, which is a standardized method for determining water solubility, and is adapted here for organic solvents.[2]

Principle

A supersaturated solution of this compound in the solvent of interest is prepared and allowed to equilibrate at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

-

Syringe filters (0.22 µm, compatible with the solvent)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial.

-

Place the container in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours with continuous agitation. A longer equilibration time (up to 72 hours) may be necessary to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high results.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = Concentration of the diluted solution (g/L) × Dilution factor

-

Caption: Experimental workflow for determining the solubility of this compound.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Skin: Wash with plenty of water.

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a non-polar organic compound with high solubility in non-polar aromatic and chlorinated solvents, and moderate to low solubility in more polar organic solvents. It is considered insoluble in water. The provided experimental protocol, based on established guidelines, offers a reliable method for obtaining precise quantitative solubility data, which is essential for the effective use of this compound in research and industrial applications.

References

Spectroscopic Profile of 4-Bromo-9,9-dimethyl-9H-fluorene: A Technical Guide for Advanced Material Synthesis

Introduction: The Structural and Functional Significance of 4-Bromo-9,9-dimethyl-9H-fluorene

This compound (CAS No. 942615-32-9) is a specialized organic intermediate that serves as a pivotal building block in the synthesis of high-performance materials.[1] Its rigid, planar fluorene core, functionalized with two methyl groups at the C9 position, provides exceptional thermal and chemical stability. The strategic placement of a bromine atom at the C4 position creates a reactive site, making it an ideal precursor for constructing more complex molecular architectures through cross-coupling reactions.[2] This unique combination of stability and reactivity has made it a compound of significant interest for researchers in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and other organic semiconductors.[3]

This guide provides an in-depth analysis of the expected spectroscopic data for this compound. As direct experimental spectra are not consistently available in public literature, this document leverages a predictive approach grounded in fundamental spectroscopic principles and comparative data from closely related structural analogs. This methodology allows for a robust and scientifically rigorous exploration of its key spectral features, providing researchers with the critical insights needed for compound verification and quality control in a laboratory setting.

Section 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for confirming the identity and purity of organic molecules by probing the chemical environment of hydrogen atoms. The predicted spectrum of this compound is dominated by two distinct regions: the aromatic region, showing complex splitting patterns from the seven protons on the fluorene core, and the aliphatic region, characterized by a strong singlet from the six protons of the geminal methyl groups.

Predicted ¹H NMR Spectral Data

The introduction of an electronegative bromine atom at the C4 position induces a downfield shift (deshielding) on the adjacent protons due to its inductive effect. The proton at the C5 position is expected to be the most downfield-shifted aromatic proton. The six protons of the two methyl groups at the C9 position are chemically equivalent and will appear as a sharp singlet, a hallmark of the 9,9-dimethylfluorene scaffold. For comparison, the aromatic protons of the parent 9,9-dimethylfluorene appear between 7.22 and 7.71 ppm, and the methyl singlet appears around 1.45 ppm.[4]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H5 | ~ 7.7 - 7.9 | Doublet (d) | Expected to be the most deshielded aromatic proton due to proximity to the electron-withdrawing bromine. |

| Aromatic H (6 protons) | ~ 7.2 - 7.6 | Multiplets (m) | Complex overlapping signals for the remaining six aromatic protons. |

| 2 x CH₃ | ~ 1.5 | Singlet (s) | Sharp singlet integrating to 6H, characteristic of the geminal dimethyl group. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters: Utilize a standard pulse program with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Visualization of Proton Environments

The following diagram illustrates the distinct proton environments of the molecule, which give rise to the predicted NMR signals.

Section 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides critical information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Spectral Data

The molecule contains 15 carbon atoms, but due to symmetry, fewer than 15 signals may be observed if the rotation of the phenyl groups is fast on the NMR timescale, although some carbons are chemically distinct. The carbon atom directly bonded to the bromine (C4) is expected to be significantly shifted downfield. The quaternary carbon at C9 will also be a key feature, typically appearing in the 45-55 ppm range. The two methyl carbons will give a single, strong signal in the aliphatic region.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic C-Br (C4) | ~ 120 - 130 | Downfield shift due to the electronegative bromine atom. |

| Aromatic C-H | ~ 120 - 140 | Multiple signals corresponding to the seven aromatic CH carbons. |

| Aromatic Quaternary C | ~ 140 - 155 | Signals for the four quaternary carbons of the fluorene core (excluding C9). |

| Quaternary C9 | ~ 45 - 55 | Characteristic signal for the sp³-hybridized C9 carbon. |

| 2 x CH₃ | ~ 25 - 30 | A single, typically intense signal for the two equivalent methyl carbons. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrumentation: Acquire the spectrum on a ¹³C-equipped NMR spectrometer (e.g., 100 MHz for a 400 MHz proton instrument).

-

Acquisition Parameters: Use a standard proton-decoupled pulse sequence. A longer acquisition time with a greater number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

-

Data Processing: Process the data similarly to ¹H NMR. The CDCl₃ solvent signal (a triplet centered at ~77.16 ppm) can be used for spectral calibration.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the most crucial diagnostic feature in its mass spectrum will be the isotopic pattern of bromine.

Predicted Mass Spectrometry Data

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in any fragment containing a bromine atom appearing as a pair of peaks (an "isotopic doublet") separated by 2 mass-to-charge units (m/z), with nearly equal intensity. The molecular ion peak (M⁺) will therefore appear as a doublet at m/z 272 and 274. The primary fragmentation pathway is expected to be the loss of a methyl group (CH₃•), a stable benzylic radical cleavage, leading to a prominent fragment ion at [M-15]⁺.

| m/z (Predicted) | Ion Assignment | Notes |

| 272 / 274 | [C₁₅H₁₃Br]⁺ (M⁺) | Molecular ion peak. The 1:1 doublet is definitive proof of a single bromine atom. |

| 257 / 259 | [C₁₄H₁₀Br]⁺ | Loss of a methyl radical ([M-15]⁺). Expected to be a major fragment. |

| 193 | [C₁₅H₁₃]⁺ | Loss of the bromine atom ([M-Br]⁺). |

| 178 | [C₁₄H₁₀]⁺ | Loss of both the bromine atom and a methyl group. |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization Method: Use Electron Ionization (EI) at 70 eV as a standard hard ionization technique to induce fragmentation.

-

Mass Analyzer: Analyze the ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Acquisition: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and key fragments.

Visualization of Primary Fragmentation

The diagram below illustrates the most probable initial fragmentation step for the molecular ion of this compound.

Section 4: Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present in a sample.

Predicted IR Absorption Bands

The IR spectrum of this compound will show characteristic absorptions corresponding to its aromatic and aliphatic components. The C-Br stretch is a key feature, though it appears in the complex fingerprint region.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H (from CH₃) |

| ~ 1600, ~1450 | C=C Stretch | Aromatic Ring |

| ~ 1375 | C-H Bend | CH₃ (Symmetric) |

| 850 - 750 | C-H Bend (out-of-plane) | Substituted Aromatic Ring |

| 650 - 550 | C-Br Stretch | Aryl Bromide |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

ATR: Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Place the sample in the IR beam path and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Conclusion

The spectroscopic profile of this compound is defined by a set of distinct and predictable features. Its ¹H NMR is marked by a characteristic methyl singlet and a complex aromatic region. The ¹³C NMR confirms the carbon framework, while mass spectrometry provides definitive evidence of its molecular weight and bromine content through the M/M+2 isotopic pattern. Finally, IR spectroscopy verifies the presence of key aromatic and aliphatic functional groups. This comprehensive, albeit predictive, spectroscopic guide serves as a valuable technical resource for researchers, enabling confident structural verification and facilitating the synthesis of next-generation organic materials.

References

A Comprehensive Technical Guide to 4-Bromo-9,9-dimethyl-9H-fluorene: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-9,9-dimethyl-9H-fluorene is a halogenated aromatic hydrocarbon belonging to the fluorene family of compounds. Its rigid, planar fluorene core, combined with the presence of a reactive bromine atom and two methyl groups at the C9 position, imparts unique electronic and physical properties. This guide provides an in-depth analysis of its commercial availability, synthesis, key applications, and safe handling protocols, tailored for professionals in research and development.

Physicochemical Properties

| Property | Value |

| CAS Number | 942615-32-9 |

| Molecular Formula | C₁₅H₁₃Br |

| Molecular Weight | 273.17 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 55-57 °C |

| Purity (Typical) | ≥97% or ≥99% |

Commercial Availability and Supply Chain

This compound is readily available from a variety of chemical suppliers, primarily catering to the research and development and industrial sectors. The supply chain is dominated by manufacturers and distributors based in China, with a global distribution network.

Key suppliers offering this compound include, but are not limited to:

-

Sandoo Pharmaceuticals and Chemicals Co., Ltd.[1]

-

Jigs Chemical[2]

-

Watson International[1]

-

Ambeed, Inc.

-

AK Scientific, Inc.

-

BLDpharm

-

Henan Allgreen Chemical Co., Ltd.

The compound is typically available in quantities ranging from grams to kilograms. For larger, commercial-scale quantities, direct inquiries with manufacturers are recommended. When sourcing this material, it is crucial to verify the purity and obtain a certificate of analysis (CoA) to ensure it meets the requirements of the intended application.

Figure 1: A simplified representation of the supply chain for this compound.

Applications

The primary application of this compound is as a key intermediate in the synthesis of materials for organic electronics, particularly Organic Light-Emitting Diodes (OLEDs).

Organic Electronics and OLEDs

The fluorene core provides good thermal stability and a high photoluminescence quantum yield, which are desirable properties for OLED materials. The 9,9-dimethyl substitution enhances solubility and prevents aggregation, which can otherwise quench luminescence. The bromine atom at the C4 position serves as a versatile synthetic handle for introducing other functional groups through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the construction of more complex molecules with tailored electronic properties for use as:

-

Emitting layer materials: By coupling with other aromatic moieties, highly efficient blue, green, or red emitters can be synthesized.

-

Host materials: The wide bandgap of the fluorene unit makes its derivatives suitable as hosts for phosphorescent emitters in phosphorescent OLEDs (PhOLEDs).

-

Charge transport materials: Functionalization of the fluorene core can modulate the HOMO and LUMO energy levels, making its derivatives suitable for use in hole transport layers (HTLs) or electron transport layers (ETLs).

Potential in Drug Development

While the direct application of this compound in pharmaceuticals is not well-documented, the broader class of fluorene derivatives has attracted significant interest in medicinal chemistry. Fluorene-based compounds have been investigated for a range of pharmacological activities, including:

-

Anticancer: Some fluorene derivatives have shown cytotoxic activity against various cancer cell lines.

-

Anti-inflammatory: The fluorene scaffold has been incorporated into molecules with anti-inflammatory properties.

-

Antimicrobial: Certain fluorene compounds have demonstrated activity against bacteria and fungi.

This compound can serve as a valuable building block for the synthesis of novel fluorene-based compounds for screening in drug discovery programs. The bromine atom allows for the introduction of diverse functionalities that can modulate the biological activity of the resulting molecules.

Synthesis of this compound

A specific, detailed, and publicly available synthesis protocol for this compound is not readily found in peer-reviewed literature. However, its synthesis can be logically approached through the electrophilic bromination of 9,9-dimethylfluorene.

Proposed Synthetic Pathway

Figure 2: A proposed synthetic workflow for this compound.

Discussion on Regioselectivity

The electrophilic substitution of fluorene is known to be regioselective. The positions most susceptible to electrophilic attack are C2 and C7, followed by C4 and C5. The presence of the electron-donating alkyl groups at C9 can influence the electron density of the aromatic rings. While the C2 and C7 positions are generally the most reactive, the synthesis of the C4-bromo isomer is achievable. The reaction conditions, including the choice of brominating agent (e.g., N-bromosuccinimide (NBS) or bromine), solvent, and temperature, will play a crucial role in determining the regioselectivity of the bromination. It is likely that the reaction will yield a mixture of isomers, with the 2-bromo and 4-bromo derivatives being the major products. Therefore, a robust purification method, such as column chromatography or recrystallization, would be essential to isolate the desired 4-bromo isomer.

Safety and Handling

A Safety Data Sheet (SDS) from BLD Pharmatech provides the following safety information for this compound.

Hazard Identification

-

Acute toxicity, oral: Category 4

-

Skin corrosion/irritation: Category 2

-

Serious eye damage/eye irritation: Category 2A

-

Specific target organ toxicity - single exposure: Category 3 (Respiratory system)

Precautionary Measures

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

-

Response:

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.

-

IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a commercially available and valuable building block, primarily for the synthesis of advanced materials for organic electronics. While its direct role in drug development is not established, its utility as a scaffold for creating diverse molecular architectures presents opportunities for medicinal chemistry research. A thorough understanding of its synthesis, purification, and safe handling is essential for its effective and responsible use in research and industrial settings.

References

introduction to fluorene derivatives in organic electronics

An In-Depth Technical Guide to Fluorene Derivatives in Organic Electronics

Foreword: The Architectural Elegance of Fluorene

In the landscape of organic electronics, the discovery and refinement of new materials are the engines of innovation. Among the vast library of π-conjugated systems, the fluorene moiety stands out for its unique combination of structural rigidity, high photoluminescence efficiency, and remarkable synthetic versatility.[1][2][3] Its planar, biphenyl structure, bridged by a methylene group, provides a robust conjugated backbone, which is the foundational characteristic for any high-performance organic semiconductor.[4] This guide provides a deep dive into the world of fluorene derivatives, elucidating the causal relationships between molecular architecture and device performance, and offering field-proven insights for researchers navigating this exciting domain. We will explore not just what these materials can do, but why they are designed the way they are, providing a comprehensive understanding for their application in next-generation electronic devices.

The Fluorene Core: A Privileged Scaffold for Optoelectronics

The utility of fluorene in organic electronics stems from its intrinsic properties. The rigid, planar structure leads to excellent thermal stability and a high fluorescence quantum yield, particularly in the blue region of the spectrum, which is critical for full-color displays and lighting applications.[2][5] The fluorene molecule offers three primary sites for chemical modification, each serving a distinct strategic purpose in material design:

-

The C9 Position: This methylene bridge is the most frequently functionalized position. Attaching bulky alkyl or aryl side chains at C9 is a critical strategy to enhance the solubility of the resulting polymers in common organic solvents, a prerequisite for solution-based processing techniques like spin-coating and inkjet printing.[6] Crucially, these bulky groups act as steric barriers, preventing the close packing of polymer chains. This minimizes the formation of aggregates or excimers, which often lead to undesirable, red-shifted emission and a reduction in device efficiency and color purity.[5][7]

-

The C2 and C7 Positions: These positions on the aromatic backbone are the primary points for polymerization, creating a linear, conjugated macromolecule. By copolymerizing fluorene monomers with other aromatic units (comonomers) at these sites, one can precisely tune the electronic properties of the final material.[8] This approach allows for the engineering of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby controlling the material's bandgap, emission color, and charge transport characteristics.[8]

Caption: The fundamental structure of fluorene, highlighting the key C2/C7 positions for polymerization and the C9 position for functionalization.

Synthesis of High-Performance Polyfluorenes

The creation of well-defined polyfluorenes with controlled molecular weights and low polydispersity is paramount for achieving high-performance devices. While several cross-coupling reactions can be employed, the Palladium-catalyzed Suzuki-Miyaura coupling reaction has become the workhorse method for synthesizing polyfluorenes.[9][10]

Causality in Synthesis: Why Suzuki Coupling Dominates

The prevalence of the Suzuki coupling is due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acid and ester reagents.[11] This method reliably produces high molecular weight polymers, which is essential for good film-forming properties and efficient charge transport. Recent advancements have even demonstrated chain-growth polymerization mechanisms via Suzuki coupling, allowing for the synthesis of well-defined polyfluorenes with narrow molecular weight distributions and controlled end-groups.[9] Furthermore, solvent-free mechanochemical Suzuki polymerization has emerged as a sustainable and rapid alternative, capable of producing functional polyfluorenes in minutes.[3][10]

Experimental Protocol: Suzuki Polymerization of a Polyfluorene Copolymer

This protocol describes a representative synthesis for a common blue-emitting polyfluorene, Poly(9,9-dioctylfluorene) (PFO).

Objective: To synthesize PFO with a controlled molecular weight for use in a polymer light-emitting diode (PLED).

Materials:

-

2,7-Dibromo-9,9-dioctylfluorene (Monomer 1)

-

9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (Monomer 2)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (Catalyst)

-

Tri(o-tolyl)phosphine [P(o-tolyl)₃] (Ligand)

-

Toluene (Solvent)

-

Aqueous Sodium Carbonate (Na₂CO₃) solution (2M) (Base)

-

Aliquat 336 (Phase Transfer Catalyst)

-

Methanol, Acetone (for precipitation and washing)

-

Phenylboronic acid (End-capping agent)

-

Bromobenzene (End-capping agent)

Procedure:

-

Reactor Setup: A three-neck round-bottom flask is charged with equimolar amounts of Monomer 1 and Monomer 2. The flask is equipped with a condenser, a magnetic stirrer, and a nitrogen inlet/outlet.

-

Inert Atmosphere: The system is thoroughly purged with nitrogen or argon for at least 30 minutes to remove all oxygen, which can deactivate the palladium catalyst.

-

Solvent and Base Addition: Degassed toluene is added to dissolve the monomers. The 2M aqueous Na₂CO₃ solution and a few drops of Aliquat 336 are then added. The biphasic mixture is stirred vigorously.

-

Catalyst Preparation: In a separate vial under an inert atmosphere, the Pd₂(dba)₃ catalyst and P(o-tolyl)₃ ligand are dissolved in a small amount of degassed toluene.

-

Polymerization Initiation: The catalyst solution is injected into the monomer mixture. The reaction is heated to 90-100°C and stirred vigorously for 24-48 hours. The progress can be monitored by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

-

End-Capping: To control the polymer chain length and improve stability, an end-capping procedure is performed. A small amount of phenylboronic acid is added and stirred for 2 hours, followed by the addition of bromobenzene and stirring for another 2 hours.

-

Purification: After cooling to room temperature, the organic layer is separated, washed with water and brine, and then slowly dripped into a large volume of stirring methanol. The precipitated polymer fibers are collected by filtration.

-

Final Washing: The collected polymer is further purified by Soxhlet extraction with acetone to remove oligomers and catalyst residues, and then with chloroform or THF to collect the pure polymer. The final product is dried under vacuum.

Self-Validation: The success of the synthesis is validated by GPC (to determine molecular weight and polydispersity), ¹H NMR (to confirm the polymer structure), and UV-Vis/PL spectroscopy (to verify its optical properties).

Caption: A streamlined workflow for the synthesis of polyfluorene via Suzuki-Miyaura coupling.

Applications in High-Performance Organic Electronics

The true value of fluorene derivatives is realized in their device applications. Their tunable properties make them versatile components in OLEDs, OPVs, and OFETs.[1][3][6]

Organic Light-Emitting Diodes (OLEDs)

Polyfluorenes are premier candidates for blue OLEDs due to their wide bandgap and high photoluminescence quantum yields.[5] The primary challenge in this area has been maintaining spectral stability. Early polyfluorenes were plagued by the appearance of a low-energy green emission band during device operation, which was attributed to the formation of ketone defects (fluorenone) at the C9 position via photo-oxidation.[7][12]

Causality in Design for Stable Blue Emission:

-

Steric Hindrance: Introducing bulky side chains at C9, such as in poly(9,9-di-n-octylfluorene), physically shields the polymer backbone, reducing intermolecular interactions and inhibiting excimer formation.[5]

-

Copolymerization: Copolymerizing fluorene with moieties that have bipolar (hole and electron transporting) characteristics can lead to more balanced charge injection and transport within the emissive layer, improving efficiency.[5]

-

Spiro-Structures: Creating spirobifluorene structures, where two fluorene units are linked orthogonally through a central atom, dramatically enhances morphological stability and prevents the planarization that can lead to aggregation. This design has proven highly effective in yielding stable, deep-blue emission.[13]

Caption: Layered architecture of a typical polymer light-emitting diode (PLED) using a fluorene-based emissive material.

| Fluorene Derivative | Device Application | Key Performance Metric | Value |

| PF-TPA-OXD Copolymer[5] | Blue PLED | Max. External Quantum Efficiency (EQE) | 1.21% |

| PF9B Copolymer[14] | Green PLED | Max. External Quantum Efficiency (EQE) | 6.0% |

| PF9B Copolymer[14] | Green PLED | Max. Brightness | 59,400 cd/m² |

| 9-Borafluorene Derivative[15] | Yellow-Green OLED | Max. Luminance | >22,000 cd/m² |

| PHSSF-co-PDHSF[13] | Deep Blue PLED | Max. External Quantum Efficiency (EQE) | 2.9% |

Table 1: Performance of selected fluorene derivatives in OLED applications.

Organic Photovoltaics (OPVs)

In OPVs, fluorene copolymers are typically used as the electron donor material in a bulk heterojunction (BHJ) blend with a fullerene derivative or non-fullerene acceptor.[4][16] The key to efficient solar cells is absorbing as much of the solar spectrum as possible.

Causality in Design for Solar Cells: By creating alternating copolymers of fluorene with various electron-donating and electron-accepting units, the bandgap can be lowered significantly.[16] This strategy shifts the polymer's absorption from the blue region deeper into the visible and even near-infrared regions, complementing the absorption of the acceptor material and increasing the overall photon harvesting of the device.[16][17] Fluorene derivatives have also been successfully employed as a third component in ternary blend solar cells, where they can improve exciton dissociation and charge transport, ultimately boosting the power conversion efficiency (PCE).[17][18]

| Fluorene-Based System | Device Type | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF (%) |

| PM6:IT-4F + PF-PO[17] | Ternary BHJ | 13.97% | 22.47 | - | 73.16 |

| PM6:Y6 (Binary Ref.)[18] | Binary BHJ | 13.45% | - | - | - |

| PFFCN/PM6/Y6[18] | Ternary ST-OSC | 12.23% | - | - | - |

Table 2: Performance of selected fluorene-based systems in organic solar cells. (PCE: Power Conversion Efficiency; Jsc: Short-Circuit Current Density; Voc: Open-Circuit Voltage; FF: Fill Factor; ST-OSC: Semitransparent Organic Solar Cell).

Organic Field-Effect Transistors (OFETs)

For OFETs, the crucial parameter is charge carrier mobility, which is heavily dependent on the molecular ordering and packing in the solid state. Fluorene's rigid backbone is advantageous for forming well-ordered thin films.[1] Researchers have synthesized various fluorene derivatives, often incorporating thiophene units, to create high-performance semiconductors for OFETs.[1][19][20] By functionalizing fluorene with different electron-accepting groups, materials can be tuned to exhibit either p-channel (hole transport) or n-channel (electron transport) characteristics.[19][20]

| Fluorene Derivative | OFET Channel Type | Mobility (cm²/Vs) | On/Off Ratio |

| BFTT (Fused Bithiophene-Fluorene)[1] | p-channel | ~0.01 - 0.02 | >10⁵ |

| Dicyanovinylene-functionalized Fluorene[19] | n-channel | 0.0055 | ~10⁶ |

| Fluorenone with Alkylated Thiophene[20] | p-channel | 0.02 | 10⁷ |

Table 3: Performance of representative fluorene-based materials in OFETs.

Current Challenges and Future Outlook

Despite significant progress, challenges remain. For blue-emitting polyfluorenes, long-term operational stability and color purity are still the primary hurdles.[7][12][21] While molecular design has yielded significant improvements, completely eliminating degradation pathways is an ongoing research focus.

The future of fluorene derivatives in organic electronics is bright and will likely focus on several key areas:

-

Novel Core Architectures: Moving beyond the basic fluorene unit to more complex, three-dimensional structures like dihydroindenofluorenes and spiro-linked systems will continue to yield materials with enhanced stability and performance.[13][22]

-

Advanced Synthetic Methods: The development of more efficient, sustainable, and precise polymerization techniques, such as chain-growth and mechanochemical methods, will enable better control over material properties.[3][10]

-

Expanding Applications: While displays and solar cells are major drivers, the unique photophysical properties of fluorene derivatives make them highly suitable for niche applications like chemical sensors, biosensors, and two-photon bioimaging.[23][24][25][26]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile mechanochemical Suzuki polymerization for the synthesis of Polyfluorenes and its derivatives - 28th Annual Green Chemistry & Engineering Conference - ACS Green Chemistry [gcande.digitellinc.com]

- 4. Polyfluorene - Wikipedia [en.wikipedia.org]

- 5. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 6. researchgate.net [researchgate.net]

- 7. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 8. 20.210.105.67 [20.210.105.67]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of poly(spirosilabifluorene) copolymers and their improved stability in blue emitting polymer LEDs over non-spiro analogs - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Dihydroindenofluorenes as building units in organic semiconductors for organic electronics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00993A [pubs.rsc.org]

- 23. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 24. Sensor for fluorene based on the incorporation of an environmentally sensitive fluorophore proximal to a molecularly imprinted binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. nbinno.com [nbinno.com]

- 26. Fluorene-Based Metal-Ion Sensing Probe with High Sensitivity to Zn2+ and Efficient Two-photon Absorption - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Grignard Reaction of 4-Bromo-9,9-dimethyl-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Grignard reaction involving 4-Bromo-9,9-dimethyl-9H-fluorene. The 9,9-dimethyl-9H-fluorene scaffold is a privileged structure in materials science and medicinal chemistry, serving as a cornerstone for the development of advanced organic light-emitting diodes (OLEDs) and pharmacologically active compounds.[1] This document offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol for the formation of the Grignard reagent and its subsequent reaction with an electrophile, and critical application notes for researchers in organic synthesis and drug development.

Introduction: The Significance of the 9,9-Dimethyl-9H-fluorene Moiety

The fluorene architecture, characterized by its rigid, planar dibenzocyclopentadiene system, imparts unique photophysical and electronic properties to molecules. The introduction of gem-dimethyl groups at the C9 position enhances solubility and prevents the formation of undesirable aggregates, making 9,9-dimethyl-9H-fluorene a highly desirable building block.[2] Derivatives of this core structure are integral to the design of materials with high charge carrier mobility and efficient light emission, crucial for the fabrication of high-performance OLED devices.[1] Furthermore, the fluorene nucleus is a recognized pharmacophore, and its derivatives have shown promise in the development of novel therapeutics.[1]

The Grignard reaction stands as a paramount tool for carbon-carbon bond formation in organic synthesis.[3] The transformation of the chemically inert carbon-bromine bond in this compound into a highly nucleophilic organomagnesium species opens a gateway to a vast array of functionalized fluorene derivatives. This guide will elucidate the nuances of this powerful reaction, enabling the synthesis of novel compounds for advanced applications.

Reaction Mechanism: From Aryl Halide to Potent Nucleophile

The formation of the Grignard reagent from this compound proceeds via an oxidative addition of magnesium metal to the carbon-bromine bond. This process is generally understood to occur on the surface of the magnesium metal.[4]

The reaction is initiated by the transfer of an electron from the magnesium surface to the aryl halide, leading to the formation of a radical anion. This intermediate can then collapse to form an aryl radical and a halide anion. The aryl radical can subsequently react with the magnesium surface to form the organomagnesium halide. It is crucial to perform the reaction under anhydrous conditions, as the highly basic Grignard reagent will readily react with protic solvents like water, leading to the quenching of the reagent.[3]

The resulting Grignard reagent, 9,9-dimethyl-9H-fluoren-4-ylmagnesium bromide, is a potent nucleophile due to the highly polarized carbon-magnesium bond. The electron-rich fluorenyl carbanion can then readily attack a wide range of electrophilic centers, such as the carbonyl carbon of aldehydes, ketones, and esters, to form new carbon-carbon bonds.[3]

Caption: Generalized mechanism of Grignard reagent formation and reaction.

Experimental Protocol: Synthesis of 4-Substituted-9,9-dimethyl-9H-fluorene Derivatives

This protocol provides a detailed procedure for the formation of 9,9-dimethyl-9H-fluoren-4-ylmagnesium bromide and its subsequent reaction with a representative electrophile, benzaldehyde.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Properties/Handling |

| This compound | 273.18 | 28320-33-4 | Solid, store in a cool, dry place. |

| Magnesium turnings | 24.31 | 7439-95-4 | Highly flammable solid. |

| Iodine | 253.81 | 7553-56-2 | Corrosive, handle in a fume hood. |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 109-99-9 | Flammable liquid, peroxide former. Use freshly distilled or from a solvent purification system. |

| Benzaldehyde | 106.12 | 100-52-7 | Liquid, freshly distilled recommended. |

| Saturated aqueous NH₄Cl | - | - | Quenching agent. |

| Diethyl ether | 74.12 | 60-29-7 | Flammable liquid. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying agent. |

Step-by-Step Methodology

Part A: Formation of 9,9-dimethyl-9H-fluoren-4-ylmagnesium bromide

-

Glassware Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) must be thoroughly dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon gas.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a small crystal of iodine. The disappearance of the purple iodine vapor upon gentle heating with a heat gun indicates activation of the magnesium surface.

-

Initiation: Add a small volume of anhydrous THF to just cover the magnesium turnings. In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 10%) of the aryl bromide solution to the magnesium suspension.

-

Reaction Exotherm: The reaction is typically initiated by gentle warming or sonication. A noticeable exotherm and the appearance of a cloudy, grayish-brown solution indicate the formation of the Grignard reagent.

-

Addition of Aryl Bromide: Once the reaction has initiated, add the remaining solution of this compound dropwise from the addition funnel at a rate that maintains a gentle reflux.

-

Completion of Formation: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting dark solution is the Grignard reagent and should be used immediately.

Part B: Reaction with Benzaldehyde

-

Electrophile Addition: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. Prepare a solution of benzaldehyde (1.0 equivalent) in anhydrous THF. Add the benzaldehyde solution dropwise to the stirred Grignard reagent.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired (9,9-dimethyl-9H-fluoren-4-yl)(phenyl)methanol.[5]

Caption: Experimental workflow for the Grignard reaction and subsequent functionalization.

Application Notes

-

Versatility of Electrophiles: The 9,9-dimethyl-9H-fluoren-4-ylmagnesium bromide is a versatile nucleophile that can react with a wide range of electrophiles, including but not limited to:

-

Aldehydes and Ketones: To produce secondary and tertiary alcohols, respectively.[3]

-

Esters: Typically react with two equivalents of the Grignard reagent to yield tertiary alcohols.[3]

-

Carbon Dioxide: To form carboxylic acids after acidic workup.[3][6]

-

Epoxides: To open the ring and form β-hydroxyethyl derivatives.[3]

-

Nitriles: To generate ketones after hydrolysis of the intermediate imine.

-

-

Cross-Coupling Reactions: The generated Grignard reagent can also participate in transition-metal-catalyzed cross-coupling reactions (e.g., Kumada coupling) with various organic halides to form biaryl structures, which are of significant interest in materials science.

-

Steric Hindrance: The fluorenyl system is sterically demanding, which can influence the reactivity of the Grignard reagent. Reactions with highly hindered electrophiles may require elevated temperatures or longer reaction times.[7][8]

-

Side Reactions: The primary side reaction in Grignard reagent formation is Wurtz-type homocoupling of the aryl halide. This can be minimized by slow addition of the halide to the magnesium and maintaining a dilute solution.

-

Drug Development Context: The ability to introduce diverse functional groups at the 4-position of the 9,9-dimethyl-9H-fluorene core allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The resulting alcohols, ketones, and carboxylic acids can serve as key intermediates for the synthesis of more complex bioactive molecules.

Conclusion

The Grignard reaction of this compound is a robust and versatile method for the synthesis of a wide array of functionalized fluorene derivatives. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are paramount to achieving high yields and purity. The application of this methodology will continue to fuel innovation in the development of advanced organic materials and novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. web.alfredstate.edu [web.alfredstate.edu]

- 5. rsc.org [rsc.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Utilization of 4-Bromo-9,9-dimethyl-9H-fluorene in OLED Fabrication

Introduction: The Significance of Fluorene Scaffolds in Modern OLEDs

Organic Light-Emitting Diodes (OLEDs) have become a dominant technology in the display and lighting industries, prized for their vibrant colors, high contrast, and flexibility.[1] The performance of these devices is intrinsically linked to the molecular architecture of the organic semiconductor materials used within their multilayer structures.[2] Among the various classes of organic compounds, fluorene derivatives have emerged as a critical cornerstone for developing high-performance OLEDs.[3] Their rigid, planar structure provides excellent thermal stability, while the sp³-hybridized carbon at the C9 position allows for the introduction of solubilizing or charge-tuning substituents without disrupting the π-conjugation of the fluorene core.[4]

This guide focuses on a key building block, 4-Bromo-9,9-dimethyl-9H-fluorene , and its application in the fabrication of advanced OLEDs. The dimethyl substitution at the C9 position enhances solubility and prevents aggregation, which can otherwise lead to luminescence quenching.[5] The strategically placed bromine atom at the C4 position serves as a versatile reactive handle for a variety of cross-coupling reactions, enabling the synthesis of a diverse range of functional materials.[6] This application note will provide a comprehensive overview of the synthesis of a representative hole-transporting material derived from this compound, detailed protocols for OLED device fabrication using this material, and an analysis of the expected device performance.

Material Profile: this compound

| Property | Value | Reference |

| CAS Number | 942615-32-9 | [7] |

| Molecular Formula | C₁₅H₁₃Br | [7] |

| Appearance | Off-white to white crystalline powder | [7] |

| Purity | ≥ 97% (OLED grade) | [7] |

| Key Attributes | - Excellent thermal stability- Versatile reactive site (bromine) for functionalization- Dimethyl groups enhance solubility and film-forming properties | [5] |

The high purity of this compound is paramount for its use in OLEDs, as impurities can act as charge traps or quenching sites, severely degrading device performance and lifetime.[8] For this reason, purification of the initial building block and the synthesized functional materials, often by techniques like temperature gradient sublimation, is a critical step.[9][10]

Synthesis of a High-Performance Hole-Transporting Material (HTM)

The bromine atom on the this compound scaffold is an ideal site for introducing charge-transporting moieties through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[11][12] The Buchwald-Hartwig amination is particularly effective for synthesizing hole-transporting materials by forming carbon-nitrogen bonds with arylamines.[13]

Below is a representative protocol for the synthesis of a fluorene-based hole-transporting material, leveraging the reactivity of this compound.

Protocol: Synthesis of a Fluorene-Carbazole based HTM via Suzuki Coupling

This protocol describes the synthesis of a hole-transporting material where a carbazole moiety is coupled to the 4-position of the 9,9-dimethylfluorene core.

Reaction Scheme:

References

- 1. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04979A [pubs.rsc.org]

- 2. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]

- 3. Fluorene–Triphenylamine-Based Bipolar Materials: Fluorescent Emitter and Host for Yellow Phosphorescent OLEDs | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. svc.org [svc.org]

- 6. Manufacture Plasma cleaning before ITO glass coating for OLED devices [cnplasma.com]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. US20140191422A1 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Nonlinear Optics Home Page [nlosource.com]

Application Note: Synthesis of High-Performance Hole Transport Materials from 4-Bromo-9,9-dimethyl-9H-fluorene

Introduction: The Strategic Importance of the 9,9-Dimethylfluorene Core

In the landscape of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the Hole Transport Material (HTM) is a critical component governing device efficiency, stability, and operational lifetime. The fluorene moiety has emerged as a privileged scaffold in the design of high-performance HTMs. Specifically, the 9,9-dimethylfluorene unit offers a unique combination of properties that make it an exceptional building block.

The gem-dimethyl substitution at the C9 position serves a crucial role; it imparts excellent solubility to the resulting materials and prevents the kind of intermolecular packing (π-stacking) that can lead to undesirable crystallization and quenching of luminescence.[1][2] This ensures the formation of stable, amorphous films, a prerequisite for long-lasting and efficient devices.[3][4] Furthermore, the fluorene core itself provides a rigid, planar, and highly conjugated system that facilitates efficient hole transport.[5] The starting material, 4-Bromo-9,9-dimethyl-9H-fluorene, is strategically functionalized with a bromine atom, a versatile handle for engaging in powerful palladium-catalyzed cross-coupling reactions. This allows for the modular and efficient construction of complex HTM architectures.

This guide provides detailed protocols for the synthesis of two distinct classes of HTMs from this compound, utilizing the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. It further details essential characterization and purification techniques.

Synthetic Strategies: Building Complexity via Cross-Coupling

The bromine atom on the this compound backbone is the key to molecular elaboration. Palladium-catalyzed cross-coupling reactions are the methods of choice for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.

-

Buchwald-Hartwig Amination: This reaction is unparalleled for creating C-N bonds, allowing the direct coupling of an aryl halide (our fluorene building block) with an amine.[6][7] This is the most common method for attaching hole-transporting triarylamine moieties, which are ubiquitous in HTM design due to their excellent electrochemical stability and charge-carrying capabilities.[8][9]

-

Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling the aryl halide with an organoboron species (typically a boronic acid or ester). This allows for the extension of the π-conjugated system by adding other aromatic or heteroaromatic units, which can be used to fine-tune the material's energy levels and charge mobility.[1]

The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions. Modern bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos) have significantly improved the scope and efficiency of these transformations, allowing them to proceed under milder conditions with lower catalyst loadings.[9]

Protocol 1: Synthesis of a Triarylamine-Fluorene HTM via Buchwald-Hartwig Amination

This protocol describes the synthesis of N-(9,9-dimethyl-9H-fluoren-4-yl)-N,N-diphenylamine , a representative triarylamine-based HTM.

Experimental Workflow Diagram

Caption: Workflow for Buchwald-Hartwig Amination.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 273.18 | 1.0 | 273 mg |

| Diphenylamine | 169.22 | 1.2 | 203 mg |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 (2 mol%) | 18.3 mg |

| XPhos | 476.65 | 0.08 (8 mol%) | 38.1 mg |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg |

| Anhydrous Toluene | - | - | 10 mL |

Step-by-Step Protocol

-

Vessel Preparation: Add a magnetic stir bar to a 50 mL oven-dried, two-neck round-bottom flask.

-

Reagent Addition: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add this compound (273 mg, 1.0 mmol), diphenylamine (203 mg, 1.2 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), XPhos (38.1 mg, 0.08 mmol), and Pd₂(dba)₃ (18.3 mg, 0.02 mmol) to the flask.

-

Causality Note: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. XPhos is a bulky, electron-rich ligand that promotes the crucial reductive elimination step and stabilizes the palladium catalyst, leading to higher yields.[9]

-

-

Solvent Addition: Add 10 mL of anhydrous toluene via syringe.

-

Reaction Execution: Equip the flask with a condenser, and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously under a positive pressure of argon for 24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Work-up:

-

Allow the reaction to cool to room temperature.

-

Dilute the mixture with 20 mL of dichloromethane (DCM).

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional DCM.

-

Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and then brine (1 x 30 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude solid by column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexane and gradually increasing the polarity with DCM) to isolate the pure product.

-

-

Characterization: Confirm the structure and purity of the white solid product by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically >80%.